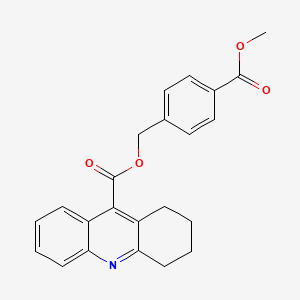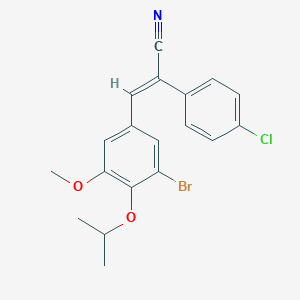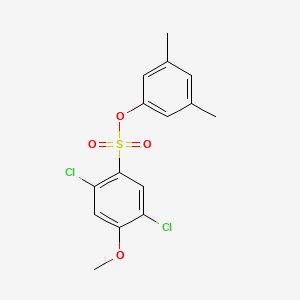![molecular formula C16H25N3O4S B4627670 1-[(dimethylamino)sulfonyl]-N-(3-ethoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4627670.png)
1-[(dimethylamino)sulfonyl]-N-(3-ethoxyphenyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "1-[(dimethylamino)sulfonyl]-N-(3-ethoxyphenyl)-4-piperidinecarboxamide" typically involves multi-step chemical reactions, starting from basic building blocks such as benzenesulfonyl chloride and piperidine. For instance, a series of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine were synthesized through dynamic pH control in aqueous media, followed by substitution reactions with different electrophiles (Khalid et al., 2013). This exemplifies the complexity and versatility in synthesizing sulfonamide derivatives with piperidine nuclei, which could be applied to our compound of interest.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the interactions and reactivity of a compound. For compounds structurally related to our compound of interest, X-ray diffraction studies have been used to confirm their structure, revealing insights into their molecular geometry and conformation (Naveen et al., 2015). Such analyses are instrumental in understanding how structural features influence the biological activity and chemical reactivity of these compounds.
Chemical Reactions and Properties
The chemical reactions and properties of sulfonamide and piperidine derivatives are diverse, with their reactivity being influenced by the substituents present on the nitrogen and sulfur atoms. Studies on similar compounds have shown that N-acyl and N-sulfonyl groups significantly impact the anodic methoxylation of piperidine derivatives, demonstrating the importance of these functional groups in determining the compound's chemical behavior (Golub & Becker, 2015).
Physical Properties Analysis
The physical properties of chemical compounds like "1-[(dimethylamino)sulfonyl]-N-(3-ethoxyphenyl)-4-piperidinecarboxamide" include solubility, melting point, and crystal structure, which are essential for their application in various scientific domains. The synthesis and characterization of related compounds have shown that these can crystallize in specific crystal systems, and their solubility in various solvents can be studied using spectroscopic techniques (Sadek et al., 2023).
Chemical Properties Analysis
Chemical properties, such as reactivity towards other chemical entities, stability under different conditions, and the ability to undergo specific chemical transformations, are fundamental to understanding the potential applications of a compound. For instance, the reactivity of piperidine derivatives with electrophiles and nucleophiles, and their behavior in substitution reactions, provide insights into their potential use in synthetic chemistry and drug development (Hino & Sato, 1974).
Applications De Recherche Scientifique
Synthesis and Bioactivity
A study highlighted the synthesis of biologically active O-substituted derivatives of sulfonamides bearing a piperidine nucleus. These compounds were evaluated for their activity against enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase, with some derivatives showing promising activity against butyrylcholinesterase (Khalid et al., 2013).
Chemical Reactions and Kinetics
Research on the reaction kinetics of derivatives involving piperidine in dimethyl sulfoxide solution demonstrates the complex behavior of these compounds under various conditions, providing insights into their reactivity and potential applications in synthesis and chemical engineering (FujinumaHajime et al., 1989).
Optimization for Receptor Modulation
Another study focused on optimizing chemical functionalities of indole-2-carboxamides for allosteric modulation of the cannabinoid type 1 receptor (CB1), highlighting the importance of structural modifications for binding affinity and activity. This research underscores the potential for designing specific receptor modulators based on piperidine derivatives (Khurana et al., 2014).
Antimicrobial Activity
Sulfonamide derivatives have also been synthesized and evaluated for their antimicrobial activity, with some compounds exhibiting marked potency against bacteria such as Escherichia coli and Staphylococcus aureus. This demonstrates the potential therapeutic applications of sulfonamide and piperidine derivatives in combating microbial infections (Ajani et al., 2013).
Fluorescent Molecular Probes
The development of fluorescent solvatochromic dyes utilizing dimethylamino and sulfonyl groups indicates the use of such compounds in creating sensitive molecular probes for biological and chemical analysis. These dyes exploit electron transfer systems for solvent-dependent fluorescence, useful in studying various biological events and processes (Diwu et al., 1997).
Propriétés
IUPAC Name |
1-(dimethylsulfamoyl)-N-(3-ethoxyphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-4-23-15-7-5-6-14(12-15)17-16(20)13-8-10-19(11-9-13)24(21,22)18(2)3/h5-7,12-13H,4,8-11H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFZCQXERFQUAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dimethylsulfamoyl)-N-(3-ethoxyphenyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4627591.png)

![N-(3,4-dichlorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4627611.png)
![4-[3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-naphthyl]morpholine](/img/structure/B4627615.png)
![methyl {4,8-dimethyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4627618.png)


![methyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate](/img/structure/B4627643.png)

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4627653.png)
![5-[(7-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627664.png)


